molecular formula C20H23D9O5 B1161073 Prostaglandin D2-d9

Prostaglandin D2-d9

Numéro de catalogue B1161073
Poids moléculaire: 361.5
Clé InChI: BHMBVRSPMRCCGG-UVUOTMQPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prostaglandin D2-d9 (PGD2-d9) contains nine deuterium atoms at the 17, 17/', 18, 18/', 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of PGD2 by GC- or LC-mass spectrometry. PGD2 is the major eicosanoid product of mast cells and is released in large quantities during allergic and asthmatic anaphylaxis. Mastocytosis patients produce excessive amounts of PGD2, which causes vasodilation, flushing, hypotension, and syncopal episodes. PGD2 is also produced in the brain via an alternative pathway involving a soluble, secreted PGD-synthase also known as β-trace. In the brain, PGD2 produces normal physiological sleep and lowering of body temperature. Further pharmacological actions include inhibition of platelet aggregation and relaxation of vascular smooth muscle. PGD2 inhibits human ovarian tumor cell proliferation with an IC50 value of 6.8 µM.

Applications De Recherche Scientifique

Role in Allergic Disorders

Prostaglandin D2 (PGD2) is a major cyclooxygenase mediator synthesized by activated human mast cells and other immune cells. It is implicated in allergic disorders, such as asthma and allergic rhinitis. PGD2 acts through D-prostanoid (DP1), DP2 (CRTH2), and thromboxane prostanoid (TP) receptors on immune and non-immune cells. Its proinflammatory effects are critical in the pathophysiology of allergic diseases, leading to the development of DP2 and DP1 receptor antagonists for treating these conditions (Marone et al., 2018).

Therapeutic Development

Researchers have developed antagonists like AMG 853, a CRTH2 and DP dual antagonist, to target the effects of PGD2 in allergic reactions. These antagonists have shown potential in treating asthma, allergic rhinitis, and atopic dermatitis by targeting the PGD2 receptors (Liu et al., 2011).

Potential in Treating Inflammatory Diseases

A series of indole-1-sulfonyl-3-acetic acids were discovered as potent and selective CRTH2 antagonists with good oral bioavailability. These compounds have shown promise as starting points for developing treatments for inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis (Armer et al., 2005).

Effects on Hair Growth

Prostaglandin D2 has been linked to hair growth inhibition. It acts through the GPR44 receptor, suggesting a new pathway for developing treatments for male pattern baldness. Elevated levels of PGD2 in bald scalp areas in men with androgenetic alopecia have been observed, indicating its role in hair loss (Garza et al., 2012).

Involvement in Inflammatory Responses

Investigations into the pharmacological properties of DP2 antagonists, such as AM211, have shown their efficacy in animal models of allergic inflammation. This research underscores the role of PGD2 in allergic diseases and its potential as a target for therapeutic intervention (Bain et al., 2011).

Neuromodulatory Effects

PGD2 has been identified as a neuromodulator in the central nervous system, with the highest prostaglandin D synthetase activity found in the brain, spinal cord, and alimentary tract. This suggests its potential role in neurological functions (Shimizu et al., 1979).

Beyond Allergy and Asthma

The therapeutic potential of CRTH2/DP2 extends beyond allergy and asthma, with roles in diseases of the central nervous system, kidney, intestine, lung, hair and skin, bone and cartilage, and in cancer. Blocking CRTH2 could be a therapeutic approach for various conditions beyond classical allergic diseases (Jandl & Heinemann, 2017).

Propriétés

Nom du produit

Prostaglandin D2-d9

Formule moléculaire

C20H23D9O5

Poids moléculaire

361.5

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i1D3,2D2,3D2,6D2

Clé InChI

BHMBVRSPMRCCGG-UVUOTMQPSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(O)=O)[C@@H](/C=C/[C@@H](O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(C1)=O

Synonymes

PGD2-d9

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin D2-d9
Reactant of Route 2
Prostaglandin D2-d9
Reactant of Route 3
Prostaglandin D2-d9
Reactant of Route 4
Prostaglandin D2-d9
Reactant of Route 5
Prostaglandin D2-d9
Reactant of Route 6
Prostaglandin D2-d9

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.